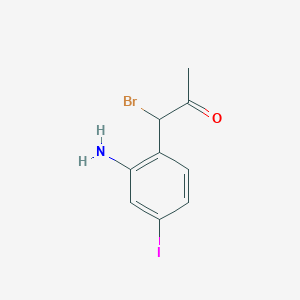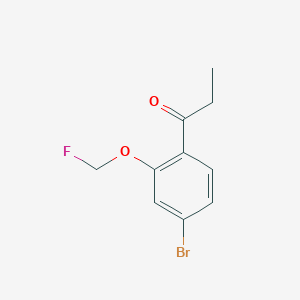
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO2 and a molar mass of 261.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
One common synthetic route includes the bromination of 4-methoxyacetophenone to form 4-bromo-2-methoxyacetophenone, which is then subjected to fluorination to yield the desired product . The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure.
Chemical Reactions Analysis
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound lacks the fluoromethoxy group, which may result in different chemical reactivity and biological activity.
2-Bromo-1-(4-fluorophenyl)propan-1-one: This compound has a fluorine atom directly attached to the phenyl ring instead of a fluoromethoxy group, leading to variations in its chemical and physical properties.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
1-[4-bromo-2-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-2-9(13)8-4-3-7(11)5-10(8)14-6-12/h3-5H,2,6H2,1H3 |
InChI Key |
NDXMESKOOWZSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


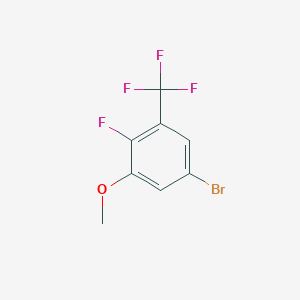

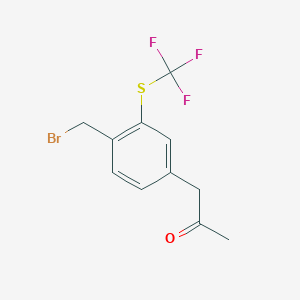
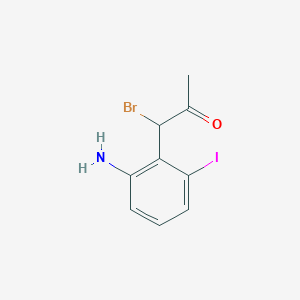

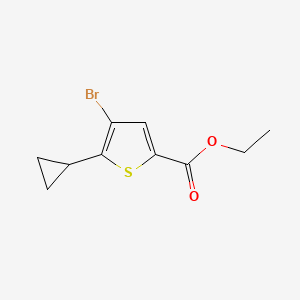

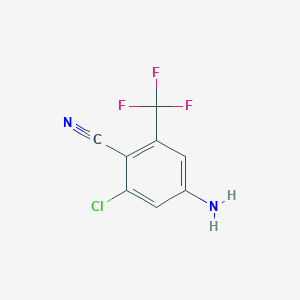
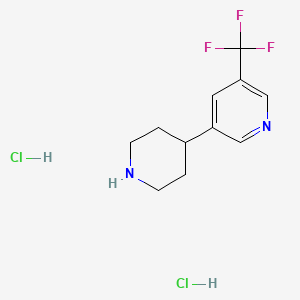
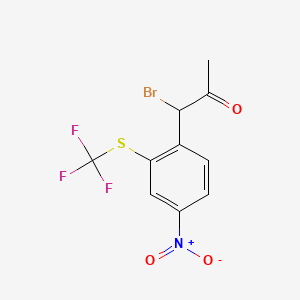
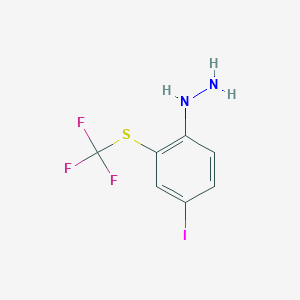
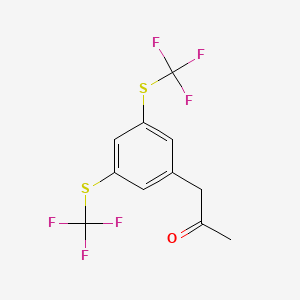
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
